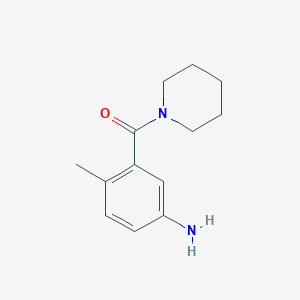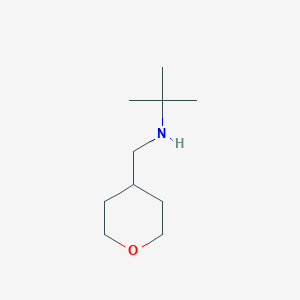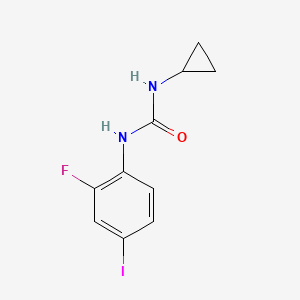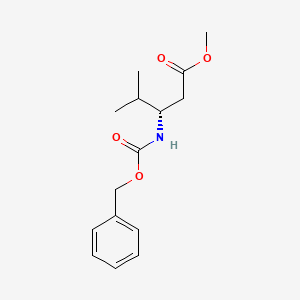![molecular formula C12H16Cl2N4O B1457386 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride CAS No. 1803566-49-5](/img/structure/B1457386.png)
3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride
説明
“3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride” is a compound with the CAS Number: 1803566-49-5 . It has a molecular weight of 303.19 . The compound is in the form of a powder .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is fast, clean, high yielding, and environmentally benign .Molecular Structure Analysis
The IUPAC name of the compound is 3-(2-methylimidazo[1,2-a]pyridin-3-yl)piperazin-2-one dihydrochloride . The InChI code is 1S/C12H14N4O.2ClH/c1-8-11(10-12(17)14-6-5-13-10)16-7-3-2-4-9(16)15-8;;/h2-4,7,10,13H,5-6H2,1H3,(H,14,17);2*1H .Chemical Reactions Analysis
The compound is part of the imidazo[1,2-a]pyridines class of compounds . These compounds have been synthesized using various methods, including the condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .Physical and Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 303.19 . The storage temperature is room temperature .科学的研究の応用
Antiproliferative Activity
- Anticancer Potential : Compounds similar to 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride have shown promising antiproliferative effects against various human cancer cell lines. Specifically, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one demonstrated significant activity, suggesting potential for cancer treatment research (Mallesha et al., 2012).
Pharmacological Activity Studies
- Identification of Active Compounds : Investigations into 2-Dialkylaminobenzimidazoles have identified compounds with various biological activities, including antiarrhythmic, antiaggregation, and antiserotonin activities. Such studies are crucial for understanding the pharmacological potential of related compounds (Zhukovskaya et al., 2017).
Molecular Design and Drug Discovery
- Designing Potent Inhibitors : Research has focused on designing aqueous-soluble inhibitors with specific molecular structures, like K-604, an inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT). This research is significant for developing new therapeutic agents for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Synthesis and SAR Studies
- Development of Antagonists : The synthesis and structure-activity relationship studies of compounds similar to this compound have been instrumental in developing potent platelet-activating factor (PAF) antagonists. These studies provide insights into the development of new therapeutic agents (Carceller et al., 1996).
Bioactive Compound Synthesis
- Synthesis of Novel Derivatives : Efforts to synthesize novel derivatives incorporating similar molecular structures have been undertaken. These efforts are crucial for expanding the range of bioactive compounds for various pharmacological studies (Ho & Suen, 2013).
Cancer Cell Line Studies
- Evaluation Against Cancer Cell Lines : Various derivatives have been screened against human leukemia and cancer cell lines, identifying compounds with significant antiproliferative activity. This research is vital for cancer drug discovery (Nowicka et al., 2015).
Heterocyclic Amine Reactions
- Exploring Heterocyclic Amines : The synthesis and reaction study of various heterocyclic amines related to this compound provide insights into developing new compounds with potential biological activities (Mohamed et al., 2011).
Safety and Hazards
生化学分析
Biochemical Properties
3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as phosphoinositide 3-kinase (PI3K), which is involved in cell growth, proliferation, and survival . Additionally, it interacts with γ-aminobutyric acid (GABA) receptors, similar to classical benzodiazepine tranquilizers, but with fewer side effects . These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with PI3K leads to the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation . This inhibition can result in reduced cell growth and increased apoptosis in cancer cells. Furthermore, the compound’s interaction with GABA receptors can modulate neurotransmission, affecting neuronal cell function and potentially offering therapeutic benefits for neurological disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PI3K, inhibiting its kinase activity and subsequently blocking downstream signaling pathways involved in cell growth and survival . Additionally, its interaction with GABA receptors involves binding to the receptor’s allosteric site, enhancing the receptor’s inhibitory effects on neurotransmission . These molecular interactions underline the compound’s potential as a therapeutic agent in oncology and neurology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable at room temperature but may degrade under high-temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of PI3K activity and continuous modulation of GABA receptor function . These temporal effects suggest that the compound can maintain its therapeutic efficacy over extended periods, making it a promising candidate for long-term treatment regimens.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3K activity and modulates GABA receptor function without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, potentially influencing metabolic flux and metabolite levels. The compound’s metabolism and its effects on metabolic pathways underscore its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters (OCTs) and multidrug resistance proteins (MRPs), facilitating its uptake and distribution across cellular membranes . These interactions influence the compound’s localization and accumulation within different tissues, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with PI3K and other cytoplasmic proteins . Additionally, it can be transported to the cell membrane to interact with GABA receptors . The compound’s localization is influenced by specific targeting signals and post-translational modifications, which direct it to its sites of action within the cell.
特性
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)piperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c1-8-11(10-12(17)14-6-5-13-10)16-7-3-2-4-9(16)15-8;;/h2-4,7,10,13H,5-6H2,1H3,(H,14,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDRXWWSHWXRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3C(=O)NCCN3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,2-Dimethoxyethyl)amino]propan-1-ol](/img/structure/B1457304.png)




![Methyl thieno[3,2-D]pyrimidine-4-carboxylate](/img/structure/B1457314.png)
![Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-](/img/structure/B1457315.png)

![5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457317.png)
![3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1457318.png)




